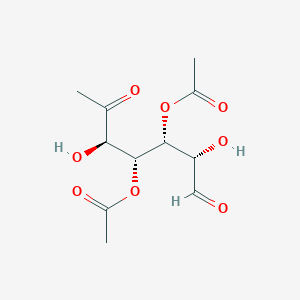![molecular formula C₂₃H₂₅N₇O₉S₂ B1146511 10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid CAS No. 1346617-38-6](/img/new.no-structure.jpg)
10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid: is a synthetic derivative of folic acid, a vital nutrient involved in numerous biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid typically involves the following steps:
Starting Material: The synthesis begins with folic acid as the starting material.
Functional Group Introduction: The methanethiosulfonyl group is introduced through a series of reactions involving thiol and sulfonyl chloride reagents.
Propionylation: The propionyl group is added using propionyl chloride under basic conditions.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanethiosulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a thiol derivative.
Substitution: The propionyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique functional groups.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes involved in folate metabolism.
Cell Studies: Used in studies to understand cell proliferation and differentiation.
Medicine:
Drug Development: Potential use in the development of new drugs targeting folate pathways.
Cancer Research: Investigated for its role in inhibiting cancer cell growth by interfering with folate metabolism.
Industry:
Pharmaceuticals: Used in the production of pharmaceutical compounds.
Biotechnology: Employed in biotechnological applications for enzyme studies and drug screening.
Mechanism of Action
The mechanism of action of 10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid involves its interaction with enzymes in the folate metabolism pathway. The compound inhibits dihydrofolate reductase, an enzyme crucial for the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA and RNA synthesis, which is essential for cell division and growth.
Comparison with Similar Compounds
Methotrexate: A well-known folate pathway inhibitor used in cancer therapy.
Pemetrexed: Another antifolate drug used in the treatment of certain types of cancer.
Leucovorin: A folate analog used to enhance the effects of antifolate drugs.
Uniqueness: 10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. Its methanethiosulfonyl group offers additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
1346617-38-6 |
|---|---|
Molecular Formula |
C₂₃H₂₅N₇O₉S₂ |
Molecular Weight |
607.62 |
Synonyms |
N10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)



![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)
